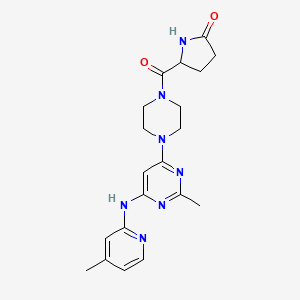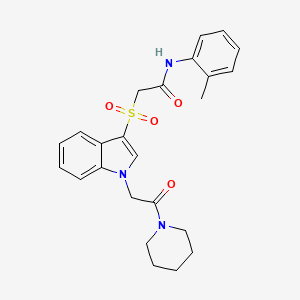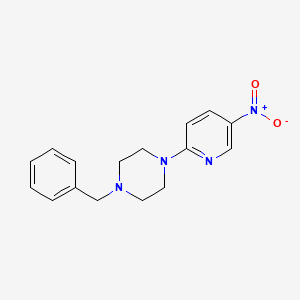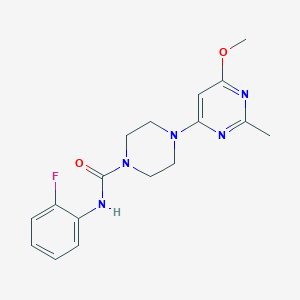![molecular formula C14H15N9O B2717569 1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034337-88-5](/img/structure/B2717569.png)
1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. Its molecular structure includes two pyrazolo groups fused with pyrimidine and oxadiazole rings, contributing to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through multi-step organic synthesis. Initial steps often involve the formation of intermediate compounds like pyrazolyl and oxadiazolyl derivatives, which are then coupled under specific reaction conditions, often using catalysts such as palladium.
Industrial Production Methods
For large-scale production, methodologies like continuous flow synthesis might be employed. This involves passing reactants through a series of reactors, optimizing yield and purity while ensuring consistency across batches. The conditions—temperature, pressure, and solvent choice—are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions might target the pyrazolo rings, yielding more hydrogenated analogues.
Substitution: Functional group substitutions, especially at the pyrazole and pyrimidine sites, lead to various derivatives.
Common Reagents and Conditions
Reactions typically involve reagents such as:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution agents: Halogens or organometallic reagents under acidic/basic conditions.
Major Products
Major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives with different functional groups.
Scientific Research Applications
1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has broad applications:
Chemistry: As a ligand in coordination chemistry or as a precursor in synthesizing more complex molecules.
Biology: Potential use in biological assays as an enzyme inhibitor.
Medicine: Investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry: Used in material science for creating novel polymers or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzymes: It may inhibit or activate certain enzymes, depending on its structural compatibility and binding affinity.
Pathways: The compound can modulate biochemical pathways, impacting processes such as cell signaling or metabolic reactions.
Comparison with Similar Compounds
Similar compounds include other pyrazolo-pyrimidine derivatives
List of Similar Compounds
1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
N-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Other pyrazole and pyrimidine fused heterocycles.
Fascinating stuff, right? What piqued your interest in this compound?
Properties
IUPAC Name |
1,6-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O/c1-8-18-13(10-5-17-23(3)14(10)19-8)15-6-11-20-12(21-24-11)9-4-16-22(2)7-9/h4-5,7H,6H2,1-3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLHJMMHENSSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3=NC(=NO3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)




![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)
